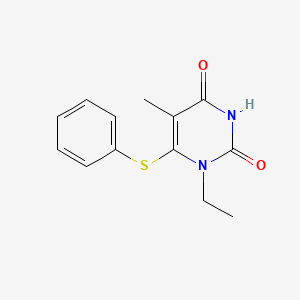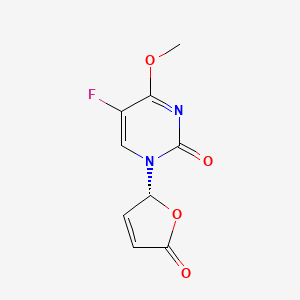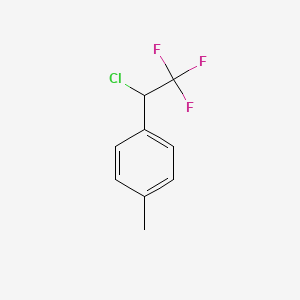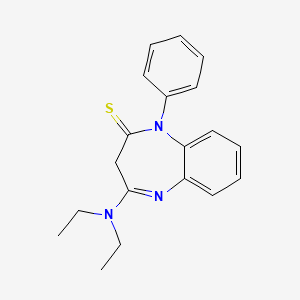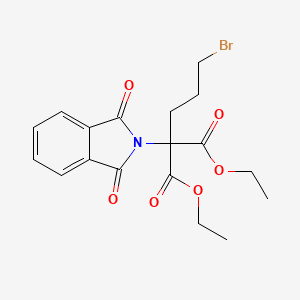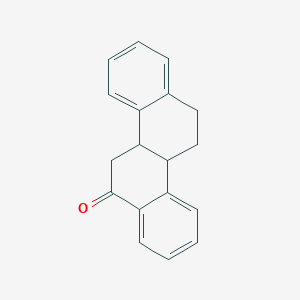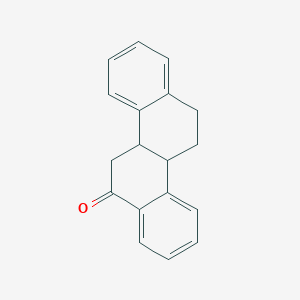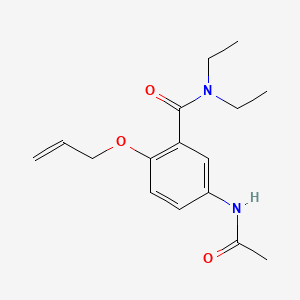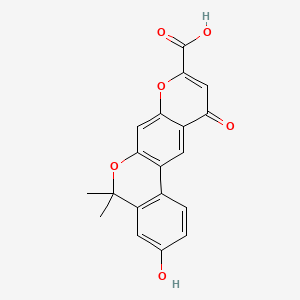
3-Hydroxy-5,5-dimethyl-11-oxo-5H,11H-6,8-dioxa-benzo(a)anthracene-9-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-5,5-dimethyl-11-oxo-5H,11H-6,8-dioxa-benzo(a)anthracene-9-carboxylic acid is a complex organic compound known for its unique structural properties It belongs to the class of benzo(a)anthracenes, which are polycyclic aromatic hydrocarbons
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-5,5-dimethyl-11-oxo-5H,11H-6,8-dioxa-benzo(a)anthracene-9-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and scalability. The industrial production process also includes rigorous purification steps to isolate the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-5,5-dimethyl-11-oxo-5H,11H-6,8-dioxa-benzo(a)anthracene-9-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) for esterification or amine derivatives for amidation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the ketone group may produce a secondary alcohol.
Aplicaciones Científicas De Investigación
3-Hydroxy-5,5-dimethyl-11-oxo-5H,11H-6,8-dioxa-benzo(a)anthracene-9-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-5,5-dimethyl-11-oxo-5H,11H-6,8-dioxa-benzo(a)anthracene-9-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the hydroxyl group may form hydrogen bonds with active sites, while the carboxylic acid group can participate in ionic interactions. These interactions can lead to changes in cellular processes, such as signal transduction and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
Benzo(a)pyrene: Another polycyclic aromatic hydrocarbon with similar structural features.
Anthracene: A simpler polycyclic aromatic hydrocarbon with fewer functional groups.
Chrysene: A polycyclic aromatic hydrocarbon with a similar ring structure but different functional groups.
Uniqueness
3-Hydroxy-5,5-dimethyl-11-oxo-5H,11H-6,8-dioxa-benzo(a)anthracene-9-carboxylic acid is unique due to its combination of functional groups and structural complexity. This uniqueness allows it to participate in a wider range of chemical reactions and interact with various biological targets, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
52156-82-8 |
|---|---|
Fórmula molecular |
C19H14O6 |
Peso molecular |
338.3 g/mol |
Nombre IUPAC |
3-hydroxy-5,5-dimethyl-11-oxoisochromeno[4,3-g]chromene-9-carboxylic acid |
InChI |
InChI=1S/C19H14O6/c1-19(2)13-5-9(20)3-4-10(13)11-6-12-14(21)7-17(18(22)23)24-15(12)8-16(11)25-19/h3-8,20H,1-2H3,(H,22,23) |
Clave InChI |
KQYUGGJAISZWOF-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=C(C=CC(=C2)O)C3=C(O1)C=C4C(=C3)C(=O)C=C(O4)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-amino-12-hydroxy-13-(hydroxymethyl)-14-oxa-10-thia-1,3,5-triazatetracyclo[7.6.0.02,7.011,15]pentadeca-2,4,6,8-tetraene-8-carboxamide](/img/structure/B12799902.png)
